N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide
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Overview
Description
N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms a hydrazinecarbothioamide intermediate, which is then cyclized to form the oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and phase-transfer agents can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under various conditions.
Major Products Formed
- **
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Properties
CAS No. |
89515-43-5 |
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Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N,N-dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide |
InChI |
InChI=1S/C11H11N3OS/c1-14(2)11(16)10-13-12-9(15-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
MGIDINMMJHVLRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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